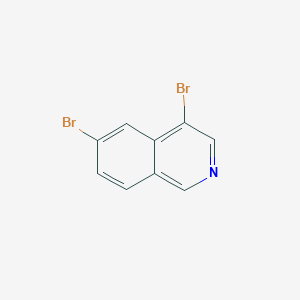

4,6-Dibromoisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline, a compound similar to 4,6-dibromoisoquinoline, involves the use of 2-alkynyl benzyl azides in the presence of PdBr2/CuBr2/LiBr in MeCN . This process is known as a reagent-based cyclisation .

Molecular Structure Analysis

The InChI code for 4,6-Dibromoisoquinoline is 1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Applications De Recherche Scientifique

- Anticancer Agents : Researchers explore 4,6-dibromoisoquinoline derivatives for their potential as anticancer drugs. These compounds may inhibit tumor growth or interfere with cancer cell signaling pathways .

- Anti-inflammatory Properties : Investigations suggest that 4,6-dibromoisoquinoline derivatives possess anti-inflammatory activity. They could be valuable in developing novel anti-inflammatory drugs .

- Organic Semiconductors : 4,6-Dibromoisoquinoline derivatives exhibit promising properties as organic semiconductors. Researchers investigate their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Electron Transport Materials : These compounds may serve as efficient electron transport materials in electronic devices due to their favorable charge mobility .

- Enzyme Inhibitors : Scientists study 4,6-dibromoisoquinoline derivatives as potential enzyme inhibitors. These compounds could modulate enzyme activity and impact biological processes .

- Transition Metal-Catalyzed Reactions : The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones involves transition metal-catalyzed cyclization of 2-alkynyl benzyl azides. This methodology provides an efficient route to these valuable heterocycles .

- Dye Precursors : 4,6-Dibromoisoquinoline derivatives may serve as precursors for dyes and colorants due to their unique electronic properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Synthetic Methodology and Catalysis

Dyes and Colorants

Natural Product Synthesis

Safety and Hazards

4,6-Dibromoisoquinoline is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

Propriétés

IUPAC Name |

4,6-dibromoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBEBYSRQOBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)

![6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2559409.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)

![5-chloro-N-[(2-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2559412.png)

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)

![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)